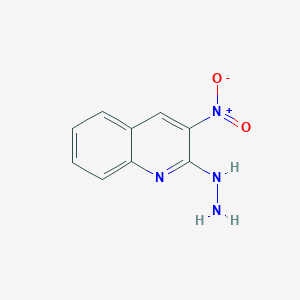

2-Hydrazinyl-3-nitroquinoline

Description

2-Hydrazinyl-3-nitroquinoline (CAS: 23589-58-4) is a quinoline derivative with a hydrazinyl group at position 2 and a nitro group at position 2. Its molecular formula is C₉H₈N₄O₂, with a molecular weight of 204.19 g/mol . Predicted physicochemical properties include a density of 1.54 g/cm³, a boiling point of 364.2°C, and a pKa of 1.98, indicating moderate acidity due to the electron-withdrawing nitro group . The compound is of interest in medicinal and synthetic chemistry due to its reactive hydrazinyl moiety, which facilitates the formation of hydrazones and other derivatives.

Properties

CAS No. |

23589-58-4 |

|---|---|

Molecular Formula |

C9H8N4O2 |

Molecular Weight |

204.19 g/mol |

IUPAC Name |

(3-nitroquinolin-2-yl)hydrazine |

InChI |

InChI=1S/C9H8N4O2/c10-12-9-8(13(14)15)5-6-3-1-2-4-7(6)11-9/h1-5H,10H2,(H,11,12) |

InChI Key |

DERASAFMHXNKGC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)NN)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the nitration of quinoline to form 3-nitroquinoline, which is then reacted with hydrazine hydrate under controlled conditions to yield 2-Hydrazinyl-3-nitroquinoline .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazinyl-3-nitroquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different chemical and biological properties .

Scientific Research Applications

2-Hydrazinyl-3-nitroquinoline has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-3-nitroquinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit bacterial growth by targeting essential enzymes involved in DNA replication or protein synthesis .

Comparison with Similar Compounds

Structural and Physicochemical Differences

The table below summarizes key differences between 2-Hydrazinyl-3-nitroquinoline and related compounds:

| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight | Density (g/cm³) | Boiling Point (°C) | pKa |

|---|---|---|---|---|---|---|---|

| This compound | Quinoline | 2-hydrazinyl, 3-nitro | C₉H₈N₄O₂ | 204.19 | 1.54 (Predicted) | 364.2 (Predicted) | 1.98 |

| 2-Hydrazinyl-3-methyl-6-nitroquinoxaline | Quinoxaline | 2-hydrazinyl, 3-methyl, 6-nitro | C₁₀H₁₀N₄O₂ | 218.21 | N/A | N/A | N/A |

| 2-Hydrazinyl-3-methylquinoline | Quinoline | 2-hydrazinyl, 3-methyl | C₁₀H₁₀N₄ | 186.22 | N/A | N/A | N/A |

Key Observations :

- Core Structure: Quinoline (one nitrogen atom) vs. quinoxaline (two nitrogen atoms) alters electronic properties and aromatic stability. Quinoxaline derivatives often exhibit enhanced π-π stacking interactions .

- Substituent Effects: The nitro group in this compound is strongly electron-withdrawing, lowering pKa compared to methyl-substituted analogs (e.g., 2-Hydrazinyl-3-methylquinoline), where the electron-donating methyl group increases basicity .

- Synthesis: 2-Hydrazinyl-3-methyl-6-nitroquinoxaline is synthesized via reflux of 3-methyl-6-nitroquinoxaline-2-one with hydrazine dihydrate, followed by reactions with acetophenones to form hydrazones . Similar methods may apply to this compound, though nitro positioning (3 vs. 6) could influence regioselectivity.

Reactivity and Functionalization

- Hydrazone Formation: Both this compound and its quinoxaline analog react with ketones (e.g., acetophenones) to form hydrazones, a reaction critical for developing bioactive molecules .

- Nitro Group Reactivity: The nitro group at position 3 in quinoline derivatives can be reduced to amines or participate in nucleophilic aromatic substitution, offering pathways for further functionalization .

Biological Activity

2-Hydrazinyl-3-nitroquinoline is a compound that has garnered attention in the field of medicinal chemistry due to its significant biological activities, particularly in anticancer and antimicrobial properties. This article explores the biological activity of this compound, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has the molecular formula CHNO. Its structure features a hydrazine group and a nitro substituent on a quinoline ring, which is critical for its biological activity.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. A study demonstrated its efficacy against neuroblastoma cells, where it induced differentiation and inhibited cell proliferation. The compound's mechanism of action involves the induction of apoptosis and modulation of signaling pathways associated with cancer cell survival.

Case Study: Neuroblastoma

In vitro studies using neuroblastoma BE(2)-C cells revealed that treatment with this compound led to significant neurite outgrowth, indicating differentiation. The effective concentration for inducing neurite outgrowth was determined to be 25 µM, showcasing its potential as a differentiation agent for neuroblastoma therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown activity against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae. Inhibition zones measured in disc diffusion assays indicated that this compound could compete favorably with standard antibiotics.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Pseudomonas aeruginosa | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

| Escherichia coli | 20 | 22 |

The biological activity of this compound is attributed to its ability to form reactive intermediates that interact with cellular macromolecules. These interactions can lead to oxidative stress within microbial cells, resulting in cell death. Additionally, the compound's ability to inhibit specific enzymes involved in bacterial metabolism further contributes to its antimicrobial effects.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of nitroalkanes with hydrazines under acidic conditions. Variations in synthesis have led to the development of derivatives that may enhance biological activity or reduce toxicity.

Table 2: Synthesis Overview

| Methodology | Yield (%) | Notes |

|---|---|---|

| Refluxing with hydrazine | 65–90 | Requires acidic conditions |

| Direct condensation with carboxylic acid | Variable | Harsh conditions needed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.